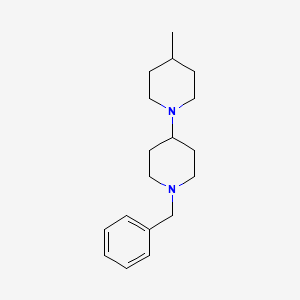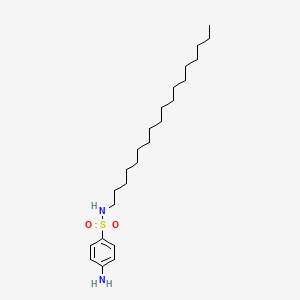
Benzenesulfonamide, 4-amino-N-octadecyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, 4-amino-N-octadecyl- is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-amino-N-octadecyl- typically involves the reaction of 4-aminobenzenesulfonamide with an octadecyl halide under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of the benzenesulfonamide attacks the halide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide, 4-amino-N-octadecyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce primary amines .
Applications De Recherche Scientifique
Benzenesulfonamide, 4-amino-N-octadecyl- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit certain enzymes.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes involved in disease pathways.
Industry: Utilized in the formulation of surfactants and emulsifiers due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of benzenesulfonamide, 4-amino-N-octadecyl- involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobenzenesulfonamide: Lacks the long octadecyl chain, resulting in different physical and chemical properties.
N-Octadecylbenzenesulfonamide: Similar structure but without the amino group, affecting its reactivity and applications.
Uniqueness
Benzenesulfonamide, 4-amino-N-octadecyl- is unique due to the presence of both the amino group and the long octadecyl chain. This combination imparts distinct amphiphilic properties, making it suitable for applications in surfactant and emulsifier formulations.
Propriétés
Numéro CAS |
113687-33-5 |
|---|---|
Formule moléculaire |
C24H44N2O2S |
Poids moléculaire |
424.7 g/mol |
Nom IUPAC |
4-amino-N-octadecylbenzenesulfonamide |
InChI |
InChI=1S/C24H44N2O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-26-29(27,28)24-20-18-23(25)19-21-24/h18-21,26H,2-17,22,25H2,1H3 |
Clé InChI |
ZBDTVAOQVHJXKC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


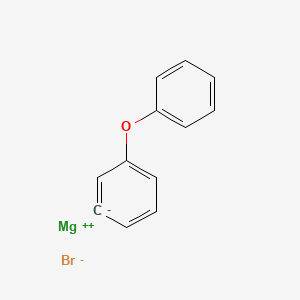
![Benzoic acid;tricyclo[5.2.1.02,6]dec-3-en-8-ol](/img/structure/B14310257.png)


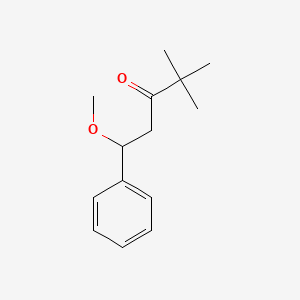
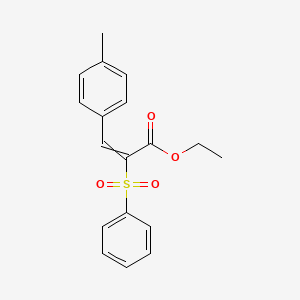
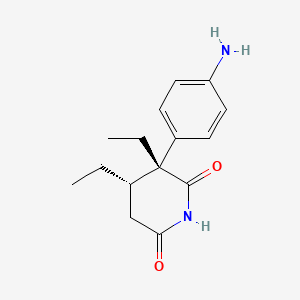

![6-[(4,5-Dihydro-1,3-thiazol-2-yl)methyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B14310309.png)
![2,2'-[Disulfanediylbis(2-methylpropane-1,2-diyl)]dipyridine](/img/structure/B14310312.png)

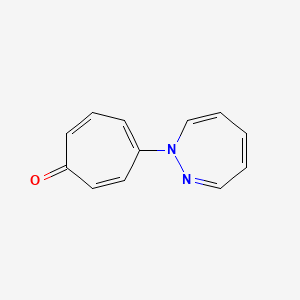
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]pyridin-3-ol](/img/structure/B14310320.png)
